Formic acid;ZINC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

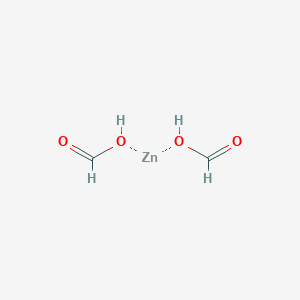

Zinc formate is a chemical compound with the formula Zn(HCOO)₂. It is a white crystalline solid that is soluble in water and forms part of the broader category of metal formates. Zinc formate is often used in various industrial and scientific applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc formate can be synthesized through the reaction of zinc oxide or zinc carbonate with formic acid. The reaction typically occurs at room temperature and results in the formation of zinc formate and water: [ \text{ZnO} + 2\text{HCOOH} \rightarrow \text{Zn(HCOO)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, zinc formate is often produced by reacting zinc salts, such as zinc sulfate or zinc chloride, with sodium formate. This method is preferred due to its efficiency and cost-effectiveness: [ \text{ZnSO}_4 + 2\text{HCOONa} \rightarrow \text{Zn(HCOO)}_2 + \text{Na}_2\text{SO}_4 ]

Types of Reactions:

Reduction: Zinc formate can act as a reducing agent in various chemical reactions.

Decomposition: Upon heating, zinc formate decomposes to form zinc oxide and carbon dioxide: [ \text{Zn(HCOO)}_2 \rightarrow \text{ZnO} + 2\text{CO}_2 ]

Common Reagents and Conditions:

Reduction: Zinc dust and ammonium formate are commonly used reagents for the reduction of oximes to amines.

Decomposition: Heating zinc formate to high temperatures results in its decomposition.

Major Products:

Reduction: The major products of the reduction reaction are primary amines.

Decomposition: The major products of the decomposition reaction are zinc oxide and carbon dioxide.

Aplicaciones Científicas De Investigación

Zinc formate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which zinc formate exerts its effects is primarily through the release of zinc ions (Zn²⁺). These ions can interact with various molecular targets and pathways:

Enzyme Activation: Zinc ions act as cofactors for numerous enzymes, facilitating catalytic activity.

Protein Synthesis: Zinc is essential for the proper functioning of ribosomes, which are involved in protein synthesis.

Cell Signaling: Zinc ions play a role in cell signaling pathways, influencing processes such as cell growth and differentiation.

Comparación Con Compuestos Similares

Zinc formate can be compared with other metal formates such as:

Calcium Formate: Used as a cement additive and in animal feed.

Magnesium Formate: Used in the production of magnesium oxide and as a de-icing agent.

Copper Formate: Used in the synthesis of copper nanoparticles and as a catalyst.

Uniqueness of Zinc Formate:

Versatility: Zinc formate’s ability to act as a reducing agent and its role in the synthesis of zinc oxide nanoparticles make it unique among metal formates.

Applications: Its wide range of applications in chemistry, biology, medicine, and industry highlights its versatility and importance

Propiedades

Fórmula molecular |

C2H4O4Zn |

|---|---|

Peso molecular |

157.4 g/mol |

Nombre IUPAC |

formic acid;zinc |

InChI |

InChI=1S/2CH2O2.Zn/c2*2-1-3;/h2*1H,(H,2,3); |

Clave InChI |

INGZRENMCUUSGL-UHFFFAOYSA-N |

SMILES canónico |

C(=O)O.C(=O)O.[Zn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)

![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)

![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)

![4-(2,6-Diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B13384751.png)

![17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)

![17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B13384784.png)